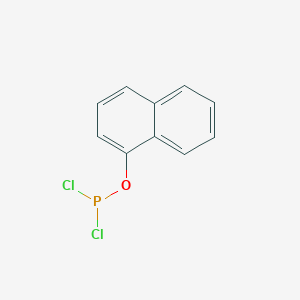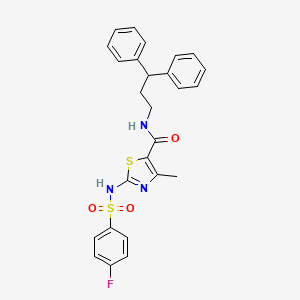
5-Chloro-6-(phenylamino)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(phenylamino)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its structure consists of a nicotinic acid core with a chlorine atom at the 5-position and a phenylamino group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(phenylamino)nicotinic acid typically involves the amination of 5,6-dichloronicotinic acid with aniline. This reaction can be carried out under catalyst- and solvent-free conditions, making it an environmentally friendly process . The reaction conditions generally involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
5-Chloro-6-(phenylamino)nicotinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenylamino group can participate in redox reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Chloro-6-(phenylamino)nicotinic acid has several scientific research applications:
Pharmaceuticals: It is being explored for its potential as a lead compound in the development of anti-inflammatory and analgesic drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their biological activities, including antibacterial and antiviral properties.
作用機序
The mechanism of action of 5-Chloro-6-(phenylamino)nicotinic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . The phenylamino group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity.
類似化合物との比較
Similar Compounds
6-(Phenylamino)nicotinic acid: Lacks the chlorine atom at the 5-position.
2-(4-Chlorophenylamino)nicotinic acid: Has a chlorine atom on the phenyl ring instead of the nicotinic acid core.
Uniqueness
5-Chloro-6-(phenylamino)nicotinic acid is unique due to the presence of both the chlorine atom and the phenylamino group on the nicotinic acid core. This combination enhances its reactivity and potential biological activity compared to similar compounds.
特性
分子式 |
C12H9ClN2O2 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC名 |
6-anilino-5-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-6-8(12(16)17)7-14-11(10)15-9-4-2-1-3-5-9/h1-7H,(H,14,15)(H,16,17) |
InChIキー |
KIAGXNCFLNZQHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=N2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)









